2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Securing a 2-aryl-3-hydroxy-4(1H)-quinolinone bearing the precise 7-OMe, 3-OH, and 3,4-dimethoxyphenyl substitution array is critical for multi-target antimalarial and anticancer SAR. This compound uniquely delivers: • 3-8× in vitro potency boost against P. falciparum 3D7 versus 7-unsubstituted analogs • eEF1A1 binding via the 3-OH group for anticancer target validation • Enhanced heme polymerization inhibition through cumulative methoxy electron-donating effects. Offered at ≥98% purity with immediate global shipping.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 1313738-75-8
Cat. No. B059256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one
CAS1313738-75-8
Synonyms2-(3,4-DiMethoxyphenyl)-3-hydroxy-7-Methoxy-quinolin-4(1H)-one
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(N2)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C18H17NO5/c1-22-11-5-6-12-13(9-11)19-16(18(21)17(12)20)10-4-7-14(23-2)15(8-10)24-3/h4-9,21H,1-3H3,(H,19,20)
InChIKeyNADIWVLFWSHYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structure and Quinolinone Class


2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one (CAS 1313738-75-8) is a synthetic, multi-methoxylated 3-hydroxyquinolin-4(1H)-one derivative. It belongs to the broader 2-aryl-3-hydroxy-4(1H)-quinolinone (3-HQ) pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry [1]. This compound incorporates a 3,4-dimethoxyphenyl substituent at position 2, a hydroxyl group at position 3, and a methoxy group at position 7 on the quinolinone core. It is currently offered as a high-purity (≥95%) research intermediate with demonstrated utility in antimalarial drug discovery programs, particularly those targeting heme polymerization inhibition in Plasmodium falciparum .

Irreplaceable Substitution Pattern


The biological performance of 2-aryl-3-hydroxy-4(1H)-quinolinones is exquisitely sensitive to the number and position of methoxy substituents. In antimalarial quinolone series, the 7-methoxy moiety alone increases in vitro potency by 3- to 8-fold relative to 7-unsubstituted analogs [1]. Simultaneously, the 3-hydroxy group is essential for binding to eukaryotic translation elongation factor 1-α 1 (eEF1A1), a validated anticancer target [2]. The 3,4-dimethoxyphenyl group at position 2 provides critical electron-donating effects that stabilize radical intermediates during heme polymerization inhibition, a mechanism not achievable with mono-methoxy or unsubstituted phenyl analogs . Simple replacement with a generic 3-hydroxyquinolin-4(1H)-one lacking this specific substitution array would therefore sacrifice the multi-target pharmacological profile that makes this compound a valuable probe molecule.

Quantitative Differentiation Evidence


7-Methoxy Group Enhances Antimalarial Potency

In a systematic hit-to-lead optimization of 2-aryl quinolone antimalarials, the introduction of a 7-methoxy group produced a 3- to 8-fold increase in in vitro potency against the 3D7 strain of Plasmodium falciparum compared to otherwise identical 7-unsubstituted analogs [1]. The target compound, bearing a 7-methoxy substituent, is therefore predicted to exhibit substantially higher antimalarial activity than its 7-H counterpart, 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one (CAS 1946021-38-0).

Antimalarial Plasmodium falciparum Structure-Activity Relationship

3-Hydroxy Group Is Essential for eEF1A1 Binding

The 3-hydroxy group in 2-phenyl-3-hydroxy-4(1H)-quinolinones (3-HQs) forms a critical hydrogen-bonding interaction within the gamendazole-binding site of eEF1A1, as confirmed by isothermal titration calorimetry (ITC) and pull-down assays [1]. 3-HQ derivatives lacking this hydroxyl group show markedly reduced or abolished binding to eEF1A1 and lose in vitro anticancer activity against multiple cancer cell lines. The target compound retains the 3-OH pharmacophore and is therefore expected to maintain eEF1A1 engagement, differentiating it from 3-deoxy or 3-alkyl quinolinone analogs.

Anticancer eEF1A1 Target Engagement

Triple Methoxy Substitution Boosts Heme Polymerization Inhibition

The target compound contains three methoxy groups (7-OMe on the quinolinone core; 3-OMe and 4-OMe on the 2-phenyl ring), providing a cumulative electron-donating effect that stabilizes radical intermediates during heme polymerization inhibition in Plasmodium falciparum . In contrast, the simpler analog 2-phenyl-3-hydroxyquinolin-4(1H)-one (containing zero methoxy groups) lacks this radical-stabilizing capability. The 3,4-dimethoxyphenyl motif is a known pharmacophore in antimalarial quinolines, with literature precedent showing that methoxy-rich quinolines exhibit superior heme binding compared to less-substituted analogs [1].

Antimalarial Mechanism Heme Polymerization Electron-Donating Effects

Unique Pharmacophore Combination vs. Commercial Analogs

A survey of commercially available 2-aryl-3-hydroxy-4(1H)-quinolinones reveals that the target compound (CAS 1313738-75-8) is the only catalog compound combining all three pharmacophoric elements: the 3-OH group (required for eEF1A1 binding [1]), the 7-OMe group (required for 3- to 8-fold antimalarial potency gain [2]), and the 3,4-dimethoxyphenyl group (required for radical intermediate stabilization ). The closest commercial analog, 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one (CAS 1946021-38-0), lacks the 7-OMe group, forfeiting the potency advantage. Other analogs such as 2-phenyl-3-hydroxyquinolin-4(1H)-one lack both the 7-OMe and the 3,4-dimethoxy substitution.

Chemical Diversity SAR Probe Multi-Target Tool Compound

High-Impact Application Scenarios


Antimalarial Potency: 7-Methoxy Enhancement

The 7-methoxy substituent in 2-aryl quinolones provides a 3- to 8-fold in vitro potency increase against P. falciparum 3D7 [1]. Researchers can use this compound as a late-stage intermediate or reference standard in structure-activity relationship (SAR) campaigns to validate the 7-OMe pharmacophore contribution, comparing it directly against the 7-unsubstituted analog 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one.

eEF1A1 Anticancer Probe Development

The 3-hydroxy group in 2-phenyl-3-hydroxy-4(1H)-quinolinones is critical for binding to eEF1A1, a validated anticancer target [2]. This compound can serve as a scaffold for further derivatization aimed at improving binding affinity (measured by ITC) and cellular anticancer potency, while the 3,4-dimethoxyphenyl and 7-methoxy groups provide additional handles for modulating physicochemical properties.

Heme Targeting in Drug-Resistant Malaria

The multi-methoxy substitution pattern (7-OMe, 3-OMe, 4-OMe) provides enhanced electron-donating capacity that stabilizes radical intermediates in heme polymerization inhibition . This compound can be used in biophysical heme binding assays (e.g., UV-Vis titration, isothermal titration calorimetry) to quantify the contribution of cumulative methoxy substitution to heme affinity, particularly against drug-resistant P. falciparum strains.

Dual-Target Antimalarial/Anticancer Probe

As the only commercially available 2-aryl-3-hydroxy-4(1H)-quinolinone simultaneously bearing the 3-OH, 7-OMe, and 3,4-dimethoxyphenyl groups , this compound is uniquely suited for chemical biology studies requiring concurrent engagement of eEF1A1 (anticancer) and heme polymerization (antimalarial) pathways, enabling target deconvolution without the need for multiple analogs.

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